molecular formula C25H20O5 B4051440 methyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-2-phenylacetate

methyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-2-phenylacetate

Cat. No.: B4051440
M. Wt: 400.4 g/mol
InChI Key: KWORWZXPOLTQEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-2-phenylacetate is a useful research compound. Its molecular formula is C25H20O5 and its molecular weight is 400.4 g/mol. The purity is usually 95%.
The exact mass of the compound methyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy](phenyl)acetate is 400.13107373 g/mol and the complexity rating of the compound is 644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Design and Synthesis of Thiazolidin-4-ones : A compound structurally related to "methyl (7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxyacetate" was synthesized and planned for screening against bacterial strains. This study showcases the potential of such compounds in developing antibacterial agents (Čačić et al., 2009).

  • Synthesis and Antimicrobial Activity of Coumarins : Innovative coumarin derivatives were synthesized, starting from related esters, and screened for their antibacterial and antifungal activities, highlighting the compound's potential in antimicrobial applications (Parameshwarappa et al., 2009).

Material Science and Organic Chemistry

Organic Synthesis

These studies collectively demonstrate the wide range of scientific research applications of "methyl (7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxyacetate" and its derivatives, from the development of new antibacterial agents to contributions in materials science and organic chemistry. The research not only advances our understanding of these compounds but also opens up new possibilities for their application in various fields.

Properties

IUPAC Name

methyl 2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxy-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O5/c1-16-13-20-23(19(15-22(26)29-20)17-9-5-3-6-10-17)21(14-16)30-24(25(27)28-2)18-11-7-4-8-12-18/h3-15,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWORWZXPOLTQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OC(C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-2-phenylacetate
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methyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-2-phenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.